4-(chloromethyl)-N-phenylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

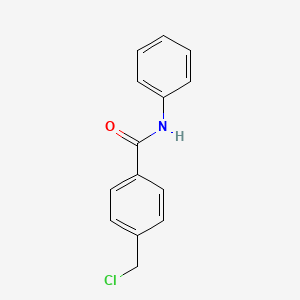

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFRLAPRHDADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 4-(chloromethyl)-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides represent a cornerstone in medicinal chemistry and materials science. Their rigid, yet versatile, scaffold is present in a wide array of clinically significant molecules, including anti-emetics, neuroleptics, and anti-inflammatory agents.[1] The compound 4-(chloromethyl)-N-phenylbenzamide is a bifunctional molecule of significant interest. It combines the classic N-phenylbenzamide core, known for its role in modulating biological pathways, with a reactive benzylic chloride moiety. This chloromethyl group serves as a valuable synthetic handle for further elaboration, enabling the construction of more complex molecular architectures, such as potent enzyme inhibitors or building blocks for novel polymers.

Given its potential as a critical intermediate, unambiguous confirmation of its chemical structure is paramount to ensure the validity of subsequent research and development. This guide provides a comprehensive, field-proven framework for the complete structural analysis of this compound, moving from its synthesis to its detailed characterization by modern spectroscopic techniques. The causality behind experimental choices is emphasized, providing a self-validating system for analysis.

Molecular Structure and Key Features

A foundational understanding of the target molecule's architecture is essential for interpreting spectroscopic data. The structure contains several key features that will yield characteristic analytical signals.

A diagram illustrating the key functional moieties of this compound.

Part 1: Synthesis and Purity Assessment

The most common and reliable method for synthesizing N-aryl benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[2][3] This approach is highly effective for coupling aniline with 4-(chloromethyl)benzoyl chloride.

Experimental Protocol: Synthesis

Rationale: This protocol uses a two-phase system (DCM/water) with a base (NaOH) to neutralize the HCl byproduct, driving the reaction to completion while minimizing hydrolysis of the acid chloride.[4]

-

Dissolution: Dissolve aniline (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add an aqueous solution of 10% sodium hydroxide (NaOH, ~2.5 eq.).

-

Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath. Vigorous stirring is critical to ensure efficient mixing between the organic and aqueous phases.

-

Acylation: Dissolve 4-(chloromethyl)benzoyl chloride (1.05 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir vigorously at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The product should have a higher Rf than aniline.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted aniline), saturated sodium bicarbonate solution (to remove any 4-(chloromethyl)benzoic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude solid is typically purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a white solid.[2]

Purity and Common Impurities

The primary impurities arise from starting materials or side reactions:[4]

-

Unreacted Aniline/4-(chloromethyl)benzoyl chloride: Minimized by using a slight excess of the acyl chloride and ensuring complete reaction. Removed during the acidic/basic work-up washes.

-

4-(chloromethyl)benzoic acid: Formed by hydrolysis of the acyl chloride. This is effectively removed by the sodium bicarbonate wash.

-

N,N-diacyl-aniline: A potential side product, though typically unfavored under these conditions. Recrystallization is effective at removing this less polar impurity.

Part 2: Spectroscopic Elucidation

An integrated spectroscopic approach is required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the purified, dry solid.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Based on data from closely related analogs like 4-chloro-N-phenylbenzamide, the following signals are expected.[5]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| N-H (Amide) | 8.0 - 8.5 | broad singlet | 1H | Deshielded proton on nitrogen, often broad due to quadrupole broadening and exchange. |

| H-2', H-6' | ~7.8 | Doublet | 2H | Protons on the benzoyl ring ortho to the carbonyl group, deshielded. |

| H-3', H-5' | ~7.5 | Doublet | 2H | Protons on the benzoyl ring meta to the carbonyl group. |

| H-2, H-6 | ~7.6 | Doublet | 2H | Protons on the aniline ring ortho to the amide nitrogen. |

| H-3, H-5, H-4 | 7.1 - 7.4 | Multiplet | 3H | Overlapping signals for the meta and para protons of the aniline ring. |

| -CH₂Cl | ~4.6 | Singlet | 2H | Protons of the chloromethyl group, appearing as a sharp singlet adjacent to an electron-withdrawing atom. |

The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C=O (Amide) | ~165 - 167 | Characteristic chemical shift for an amide carbonyl carbon.[5] |

| C-1' | ~141 | Quaternary carbon of the benzoyl ring attached to the chloromethyl group. |

| C-4' | ~134 | Quaternary carbon of the benzoyl ring attached to the carbonyl group. |

| C-1 | ~138 | Quaternary carbon of the aniline ring attached to the amide nitrogen.[5] |

| C-2', C-6' | ~129 | Aromatic carbons ortho to the carbonyl group. |

| C-3', C-5' | ~128 | Aromatic carbons meta to the carbonyl group. |

| C-2, C-6 | ~120 | Aromatic carbons ortho to the amide nitrogen. |

| C-4 | ~125 | Aromatic carbon para to the amide nitrogen. |

| C-3, C-5 | ~129 | Aromatic carbons meta to the amide nitrogen. |

| -CH₂Cl | ~45 | Aliphatic carbon attached to chlorine, shifted downfield due to the electronegative atom.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: FT-IR Sample Preparation (ATR)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount (a few milligrams) of the dry, solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 | N-H Stretch | Amide | Confirms the presence of the secondary amide N-H bond. Often appears as a sharp to moderately broad peak.[6] |

| 3100-3000 | C-H Stretch (sp²) | Aromatic | Confirms the presence of aromatic rings.[7] |

| 2980-2850 | C-H Stretch (sp³) | -CH₂Cl | Confirms the aliphatic C-H bonds of the chloromethyl group. |

| ~1660 | C=O Stretch (Amide I) | Amide | A strong, sharp absorption characteristic of the amide carbonyl group.[6] |

| ~1540 | N-H Bend (Amide II) | Amide | A key diagnostic peak for secondary amides, resulting from a coupling of N-H bending and C-N stretching. |

| 1600, 1490, 1450 | C=C Ring Stretch | Aromatic | A series of absorptions confirming the aromatic rings. |

| 850-550 | C-Cl Stretch | Chloromethyl | The C-Cl bond vibration, typically found in the fingerprint region.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments. Electrospray ionization (ESI) is a common soft ionization technique for such molecules.

Protocol: MS Sample Preparation (ESI)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Add a trace amount of formic acid to promote protonation for positive ion mode ([M+H]⁺).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the full scan mass spectrum (MS1) and a tandem mass spectrum (MS/MS) of the parent ion.

The chemical formula is C₁₄H₁₂ClNO, with a monoisotopic mass of 245.06 g/mol .[9]

-

Parent Ion (MS1): A prominent ion should be observed at m/z 246.068 [M+H]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the parent ion cluster (m/z 246 and 248).

-

Fragmentation (MS/MS): Tandem MS of the m/z 246 ion will provide structural confirmation.

Proposed ESI-MS/MS fragmentation pathways for this compound.

Table of Key Fragments:

| m/z (Expected) | Proposed Fragment | Origin |

| 246 / 248 | [M+H]⁺ | Protonated molecular ion, showing the characteristic 3:1 chlorine isotope pattern. |

| 196 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical, a common benzylic cleavage. |

| 139 / 141 | [ClCH₂C₆H₄CO]⁺ | Cleavage of the amide C-N bond, retaining the 4-(chloromethyl)benzoyl moiety. |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the amide C-N bond, resulting in the aniline fragment. |

Part 3: Integrated Analysis Workflow

No single technique provides the complete picture. The strength of this analytical guide lies in the integration of all data points to build an unshakeable structural confirmation.

Integrated workflow for the synthesis and structural verification of the target compound.

-

Molecular Weight Confirmation: Mass spectrometry confirms the molecular weight (245.06 g/mol ) and elemental composition (presence of one chlorine atom).

-

Functional Group Identification: FT-IR confirms the presence of the key amide linkage (N-H and C=O) and the aromatic and aliphatic components.

-

Structural Framework and Connectivity: NMR spectroscopy provides the definitive map. ¹H NMR confirms the number and connectivity of protons, including the para-substituted benzoyl ring, the monosubstituted aniline ring, and the unique -CH₂Cl singlet. ¹³C NMR confirms the carbon count and the presence of the carbonyl, aromatic, and aliphatic carbons.

Together, these three techniques provide orthogonal data that, when consistent, leave no ambiguity as to the structure of the synthesized compound being this compound.

Conclusion

The structural analysis of this compound is a systematic process that relies on a combination of robust synthesis and purification followed by a multi-technique spectroscopic investigation. By carefully interpreting the data from NMR, FT-IR, and mass spectrometry, researchers can unequivocally confirm the identity and purity of this valuable chemical intermediate. This rigorous validation is the essential foundation upon which reliable and reproducible scientific advancement in drug discovery and materials science is built.

References

-

N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. MDPI. [Link]

-

Supporting Information for a chemical study. The Royal Society of Chemistry. [Link]

-

Supplementary Material for a chemical study. The Royal Society of Chemistry. [Link]

-

IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Materials Science Research India. [Link]

-

This compound (C14H12ClNO). PubChemLite. [Link]

-

Synthesis and analysis of amides. Chemistry Education. [Link]

-

Schotten-Baumann Reaction Mechanism and Applications. Chemistry Learner. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods. Arabian Journal of Chemistry. [Link]

-

Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate. [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

-

General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of <i>N</i>-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C14H12ClNO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 4-(chloromethyl)-N-phenylbenzamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(chloromethyl)-N-phenylbenzamide, a compound of interest in synthetic chemistry and drug discovery. The solubility of an active compound is a critical parameter that influences its formulation, bioavailability, and efficacy in both in vitro and in vivo applications. This document delves into the theoretical principles governing the dissolution of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and ethanol, a polar protic solvent. We present a detailed, field-proven protocol for equilibrium solubility determination and provide insights into the molecular-level solute-solvent interactions that dictate solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the handling and application of this and structurally similar benzamide derivatives.

Introduction

Overview of this compound

This compound (C₁₄H₁₂ClNO) is a benzamide derivative characterized by a central amide linkage, a phenyl group, and a benzyl group substituted with a chloromethyl moiety.[1] Its structure combines both polar (the amide group) and nonpolar (the aromatic rings) features, which significantly influences its physicochemical properties, including its solubility. Understanding these properties is paramount for its effective use in experimental settings, from initial screening assays to formulation development.

The Critical Role of Solubility in Scientific Research

In the realm of drug development and chemical biology, a compound's solubility is not merely a physical data point but a cornerstone of its potential utility. Poor solubility can lead to underestimated potency in biological assays, erratic absorption in vivo, and significant challenges in developing viable formulations.[2] Therefore, a thorough characterization of a compound's behavior in relevant solvent systems is a non-negotiable step in the research pipeline. DMSO is frequently used for creating high-concentration stock solutions for screening campaigns, while ethanol is a common solvent in formulations and botanical extractions due to its lower toxicity and volatility.[3][4][5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[6] The process of dissolution requires overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute, followed by the formation of new, energetically favorable solute-solvent interactions.

Molecular Structure Analysis

-

This compound (Solute):

-

Polar Moieties: The amide group (-CONH-) is the primary polar feature, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O oxygen).[7]

-

Nonpolar Moieties: The two phenyl rings and the methylene group (-CH₂-) contribute to the molecule's significant hydrophobic and nonpolar character.[2]

-

Predicted Lipophilicity: The predicted XlogP value, a measure of lipophilicity, is approximately 3.3, indicating a preference for nonpolar environments.[1]

-

-

Dimethyl Sulfoxide (DMSO) (Solvent):

-

Polar Aprotic Nature: DMSO is a highly polar (dipole moment ~3.96 D) aprotic solvent.[3][8] It cannot donate hydrogen bonds but possesses a strongly polarized S=O bond, making the oxygen atom an excellent hydrogen bond acceptor.[9] It is miscible with a wide range of both polar and nonpolar compounds.[3][10]

-

-

Ethanol (Solvent):

-

Polar Protic Nature: Ethanol (C₂H₅OH) is a polar protic solvent. Its hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to interact effectively with polar solutes.[4][11] However, its ethyl group provides some nonpolar character, enabling it to dissolve substances with hydrophobic features.[4]

-

Predicted Solubility and Molecular Interactions

Based on the principles above, we can predict the solubility behavior of this compound.

Solubility in DMSO

High solubility is anticipated. The large dipole moment of DMSO will induce strong dipole-dipole interactions with the polar amide linkage of the solute. Furthermore, the sulfoxide oxygen of DMSO can readily accept a hydrogen bond from the amide N-H group, disrupting the solute's crystal lattice and facilitating dissolution. The ability of DMSO to solvate both polar and nonpolar parts of a molecule makes it an exceptional solvent for many organic compounds.[3][10]

Solubility in Ethanol

Moderate to good solubility is expected. Ethanol can engage in hydrogen bonding with the solute in two ways: its hydroxyl hydrogen can donate to the solute's carbonyl oxygen, and its hydroxyl oxygen can accept a hydrogen from the solute's amide N-H.[11] However, the extensive nonpolar surface area of the two aromatic rings in the solute will have a less favorable interaction with the polar ethanol network, potentially limiting the overall solubility compared to DMSO. Studies on similar benzamide structures show that solubility in ethanol is generally good but can be influenced by other functional groups.[7][12][13]

Visualization of Molecular Interactions

The following diagram illustrates the key predicted interactions between this compound and the two solvents.

Caption: Predicted solute-solvent interactions.

Experimental Determination of Solubility

To quantify the solubility of this compound, the shake-flask method is the gold standard, providing a measure of the equilibrium solubility at a given temperature.[2] This method ensures that the solution is fully saturated, leading to a reliable and reproducible value.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in DMSO and ethanol at 25 °C.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO, analytical grade

-

Ethanol (200 proof), analytical grade

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials (e.g., add ~10-20 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Add a precise volume (e.g., 1.0 mL) of the respective solvent (DMSO or ethanol) to each vial.

-

Agitation: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilution: Accurately perform a serial dilution of the filtered saturate into a suitable mobile phase or solvent for analysis. The dilution factor must be recorded precisely.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mM.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Quantitative Data Summary

While specific experimental solubility data for this compound is not widely published, the table below summarizes the key physicochemical properties that inform solubility predictions. For context, solubility data for the parent compound, N-phenylbenzamide (benzanilide), is included.

| Property | This compound | N-phenylbenzamide (Reference) | Dimethyl Sulfoxide (DMSO) | Ethanol |

| Molecular Formula | C₁₄H₁₂ClNO | C₁₃H₁₁NO | (CH₃)₂SO | C₂H₅OH |

| Molecular Weight | 245.70 g/mol [14] | 197.24 g/mol [15] | 78.13 g/mol [10] | 46.07 g/mol |

| Solvent Type | - | - | Polar Aprotic[3] | Polar Protic[4] |

| Boiling Point | Not Available | 117 °C (at 10 Torr)[15] | 189 °C[8][10] | 78.37 °C[5][16] |

| Predicted XlogP | 3.3[1] | 2.5 | -1.35 | -0.31 |

| Solubility | Predicted High | Soluble | - | - |

| Solubility | Predicted Moderate to Good | 4.1 g/100g (at 30°C)[15] | - | - |

Practical Considerations & Troubleshooting

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. The absorption of water from the atmosphere can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds. It is imperative to use anhydrous DMSO from a freshly opened container for best results.[17]

-

Precipitation upon Dilution: A common challenge arises when a concentrated DMSO stock solution is diluted into an aqueous buffer for biological assays. The sharp decrease in solvent polarity can cause the compound to precipitate. To mitigate this, use the lowest possible concentration of DMSO in the final assay (typically <0.5%), employ surfactants, or explore formulation strategies like complexation with cyclodextrins.[18]

-

Temperature Effects: Solubility is generally temperature-dependent. For most organic solids, solubility increases with temperature.[12][19] If higher concentrations are needed, gentle warming and sonication can be employed, but it is crucial to ensure the compound does not precipitate upon returning to ambient temperature.[17]

Conclusion

This compound is predicted to exhibit high solubility in the polar aprotic solvent DMSO and moderate to good solubility in the polar protic solvent ethanol. This behavior is dictated by the interplay of its polar amide group and its nonpolar aromatic structure with the distinct properties of each solvent. DMSO's strong hydrogen bond accepting capability and high polarity make it an ideal choice for preparing concentrated stock solutions. Ethanol, with its ability to act as both a hydrogen bond donor and acceptor, also serves as an effective solvent, though the compound's hydrophobicity may place a greater limit on its maximum concentration. For accurate and reproducible results in research and development, the application of a standardized equilibrium solubility protocol, such as the shake-flask method detailed herein, is strongly recommended.

References

- Scribd. Solvent Properties of DMSO.

- Wikipedia. Dimethyl sulfoxide.

- gChem. DMSO Physical Properties.

- ChemicalBook. Ethanol | 64-17-5.

- Quora. What is the chemical property of DMSO that makes it ideal for use in many biological labs?

- Wikipedia. Ethanol.

- Nanyang Chemical. Ethanol: Definition, Functions, Applications, and Safety.

- Fvs. Physical Properties Of Ethanol.

- LookChem. Dimethyl sulfoxide, properties, uses and safety protection.

- Nedstar. Ethanol's remarkable properties.

- Course Hero. Solubility test for Organic Compounds.

- Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Solubility of Things. Benzamide.

- Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.

- ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.

- U.S. Environmental Protection Agency. 4-chloro-N-(diphenylmethyl)benzamide Properties.

- PubChem. 4-chloro-N-(4-methylphenyl)benzamide.

- ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF.

- BenchChem. Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.

- PubChemLite. This compound (C14H12ClNO).

- BLD Pharm. 1517-46-0|4-Chloro-N-methyl-N-phenylbenzamide.

- Burevestnik. N-phenylbenzamide.

- Mol-Instincts. N-(chloromethyl)benzamide - C8H8ClNO.

- BenchChem. 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions.

- PMC. DMSO Solubility Assessment for Fragment-Based Screening.

- ResearchGate. Solubility of Selected Compounds in Water and Ethanol | Download Table.

- Supporting Information.

- BenchChem. Application Notes and Protocols: CEP-37440 Solubility and Preparation in DMSO.

- International Journal of Chemical Studies. Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures.

- Sigma-Aldrich. Solvent Miscibility Table.

- Tokyo Chemical Industry Co., Ltd. [4-(Chloromethyl)phenyl]methanol | 16473-35-1.

- PubChem. 4-Chloro-beta-(4-chlorophenyl)benzeneethanol.

Sources

- 1. PubChemLite - this compound (C14H12ClNO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Ethanol - Wikipedia [en.wikipedia.org]

- 5. nanyangchemical.com [nanyangchemical.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. nedstar.com [nedstar.com]

- 12. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N-phenylbenzamide [chemister.ru]

- 16. bookpremiumfree.com [bookpremiumfree.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

4-(chloromethyl)-N-phenylbenzamide CAS number and identifiers

Executive Summary & Chemical Identity[1][2]

4-(Chloromethyl)-N-phenylbenzamide is a bifunctional organic intermediate predominantly used in medicinal chemistry as a "warhead" carrier or a scaffold linker. It combines a stable benzamide core (providing structural rigidity and hydrogen bonding potential) with a reactive benzylic chloride (an electrophilic site for diversification).

This molecule is rarely a final drug product but serves as a critical divergent intermediate . By reacting the chloromethyl group with various nucleophiles (amines, thiols, alkoxides), researchers generate libraries of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and peptidomimetics.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 245.70 g/mol |

| PubChem CID | 11413905 |

| SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl |

| InChIKey | HFNFRLAPRHDADV-UHFFFAOYSA-N |

| Component CAS | Precursors:[1][2][3] Aniline (62-53-3) + 4-(Chloromethyl)benzoyl chloride (876-08-4) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthetic Protocol (Standard Operating Procedure)

The most robust synthesis route utilizes the Schotten-Baumann reaction or anhydrous nucleophilic acyl substitution.[1] This protocol prioritizes high purity by preventing the hydrolysis of the acid chloride and minimizing the polymerization of the benzylic chloride.

Reagents & Materials[1][5][7][9][10][11]

-

Starting Material A: 4-(Chloromethyl)benzoyl chloride (1.0 equiv) [CAS: 876-08-4][1]

-

Starting Material B: Aniline (1.0 equiv) [CAS: 62-53-3]

-

Base: Triethylamine (

) or DIPEA (1.2 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation (0 min): Purge a round-bottom flask with nitrogen. Add Aniline (10 mmol) and Triethylamine (12 mmol) to anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Rationale: Low temperature prevents side reactions at the highly reactive benzylic carbon.

-

-

Addition (15 min): Dissolve 4-(Chloromethyl)benzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction (2-4 hours): Allow the mixture to warm to room temperature (25°C) and stir. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Work-up:

-

Quench with water (50 mL).

-

Separate the organic layer.

-

Wash organic layer with 1M HCl (2x 30 mL) to remove unreacted aniline.

-

Wash with Sat.

(2x 30 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture to yield the pure product.

Workflow Visualization

Figure 1: Synthetic workflow for the preparation of this compound via acid chloride coupling.

Reactivity Profile & Applications

The utility of this compound lies in its dual-reactivity . The amide bond is stable under neutral/basic conditions, serving as a structural linker. The chloromethyl group is a potent electrophile susceptible to

Mechanism of Action: Divergent Synthesis

Researchers use this molecule to introduce the N-phenylbenzamide moiety into a target structure.[1] The chlorine atom is a good leaving group, allowing substitution by:

-

Secondary Amines: To form tertiary amine libraries (common in GPCR ligands).

-

Thiols: To form thioethers.

-

Imidazoles/Heterocycles: To create kinase inhibitor cores.

Mechanistic Pathway[9]

Figure 2: Reactivity profile showing the SN2 displacement of the chloride by a generic nucleophile.

Case Study Applications

-

Mitochondrial PTP Inhibitors: N-phenylbenzamide derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a target for neurodegenerative diseases [1].

-

p38 MAPK Inhibitors: The 4-chloro-N-phenyl benzamide scaffold is a known pharmacophore in the design of kinase inhibitors for anti-inflammatory therapy [2].[1]

-

PROTAC Linkers: The benzylic position allows for the attachment of PEG chains or alkyl linkers used in Proteolysis Targeting Chimeras (PROTACs).

Health, Safety, and Environment (HSE)

Warning: This compound contains a benzylic chloride moiety, which acts as an alkylating agent.

| Hazard Class | Description | Precaution |

| Skin Corr.[1][4][5] 1B | Causes severe skin burns and eye damage.[6] | Wear nitrile gloves and face shield. |

| Lachrymator | Vapors may cause severe eye irritation/tearing. | Handle only in a fume hood. |

| Sensitizer | Potential skin sensitizer upon repeated contact. | Avoid dust formation.[7][6][4][5] |

| Storage | Moisture sensitive (Hydrolysis to alcohol). | Store under inert gas (Ar/N2) at 2-8°C. |

Self-Validating Safety Protocol: Before scaling up, perform a "drop test" of the benzylic chloride precursor into water. If immediate white fumes (HCl gas) are visible, the reagent is active and corrosive; ensure the scrubber system is active.

References

-

Roy, S., et al. (2016).[8] N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. Available at: [Link]

-

Recent Patents on Anti-Cancer Drug Discovery. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors. Available at: [Link]

-

PubChem. (2023).[2] Compound Summary: this compound (CID 11413905).[9] National Library of Medicine. Available at: [Link]

-

MDPI. (2010). Synthesis of N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Molbank.[10] Available at: [Link]

Sources

- 1. 1517-46-0|4-Chloro-N-methyl-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 2. 4-chloro-N-(4-methylphenyl)benzamide | C14H12ClNO | CID 346691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-{N-[(4-chlorophenyl)methyl]methanesulfonamido}-N-[4-(cyanomethyl)phenyl]benzamide | Molport-002-811-224 | Novel [molport.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C14H12ClNO) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Potential Biological Targets for N-phenylbenzamide Derivatives

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. Its synthetic tractability and the ability to readily modify its aromatic rings have led to the exploration of its derivatives against a multitude of diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets of N-phenylbenzamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic insights, structure-activity relationships (SAR), and essential experimental protocols for validating the interaction of these compounds with their molecular targets. The narrative is structured to provide not just a list of targets, but a causal understanding of why this chemical class is effective, thereby fostering a deeper comprehension for future drug design and development endeavors.

Part 1: Epigenetic Modulators - Targeting the Orchestrators of Gene Expression

A significant area of investigation for N-phenylbenzamide derivatives has been their role as modulators of epigenetic enzymes, particularly those involved in histone post-translational modifications. These enzymes play a critical role in regulating gene expression, and their dysregulation is a hallmark of numerous cancers and other diseases.

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] Their aberrant activity in cancer often results in the silencing of tumor suppressor genes.[1] N-phenylbenzamide derivatives, particularly those bearing a 2-amino group on the phenyl ring, have emerged as potent HDAC inhibitors.[1][2]

1.1.1 Mechanism of Action: Zinc-Binding and Channel Inhibition

The primary mechanism of action for many anticancer N-(2-aminophenyl)benzamide derivatives is the inhibition of Class I HDAC enzymes (HDAC1, 2, and 3).[1] These compounds typically feature a pharmacophore model consisting of a cap group that interacts with the rim of the enzyme's active site, a linker, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site. The N-(2-aminophenyl)benzamide moiety serves as an effective ZBG.[2] Inhibition of HDACs by these derivatives leads to the accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes like p21, ultimately causing cell cycle arrest and apoptosis in cancer cells.[1]

1.1.2 Structure-Activity Relationship (SAR) Insights

Key structural features influencing the HDAC inhibitory activity of N-phenylbenzamide derivatives have been identified. The length of the inhibitor and the presence of an amino group at the R2 position of the terminal benzene ring are crucial for potent activity.[3] Shorter molecules tend to exhibit stronger HDAC inhibition.[3]

1.1.3 Experimental Protocol: In Vitro HDAC Inhibition Assay

A reliable method to determine the HDAC inhibitory potential of N-phenylbenzamide derivatives is a fluorometric assay.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Trichostatin A (TSA) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and TSA)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test N-phenylbenzamide derivatives and the positive control (TSA) in the assay buffer.

-

In a 96-well black microplate, add the HeLa nuclear extract to each well.

-

Add the test compounds and controls to their respective wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition and determine the IC50 values for each compound.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate various cellular processes, including metabolism, DNA repair, and inflammation.[4] Modulation of sirtuin activity by small molecules is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders.[5]

1.2.1 Mechanism of Action: Targeting Neuroprotection

Inhibition of sirtuin 2 (SIRT2) has been shown to be protective against the toxicity of disease-associated proteins in models of Parkinson's and Huntington's diseases.[6] N-phenylbenzamide derivatives have been identified as modulators of sirtuin activity.[7] Specifically, derivatives based on the 3-(N-arylsulfamoyl)benzamide scaffold have been developed as SIRT2 inhibitors.[6]

1.2.2 Structure-Activity Relationship (SAR) Insights

For 3-(N-arylsulfamoyl)benzamide derivatives, N-methylation of the sulfonamide nitrogen has been shown to significantly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3.[6] The para-substituted amido moiety of these compounds is thought to occupy two potential hydrophobic binding pockets in the SIRT2 active site.[6]

1.2.3 Experimental Workflow: Sirtuin Modulator Screening

The following workflow can be employed to identify and characterize N-phenylbenzamide derivatives as sirtuin modulators.

Caption: Workflow for identifying and characterizing N-phenylbenzamide-based sirtuin modulators.

Part 2: Enzymes Involved in Neurotransmitter and Lipid Signaling

N-phenylbenzamide derivatives have also been shown to target enzymes crucial for the regulation of neurotransmitters and signaling lipids, highlighting their potential in treating neurological and psychiatric disorders.

Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[8][9] Inhibition of FAAH increases the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8][9]

2.1.1 Mechanism of Action: Covalent and Non-Covalent Inhibition

N-phenylbenzamide derivatives can act as both reversible and irreversible FAAH inhibitors.[10][11] Some derivatives, such as piperidine/piperazine ureas, have been found to inhibit FAAH in a time-dependent manner by covalently modifying the enzyme's active site serine nucleophile.[8] Others, like certain para-aminobenzohydrazide derivatives, are believed to act as non-covalent inhibitors, achieving potent inhibition through shape complementarity with the large substrate-binding pocket and numerous hydrophobic interactions.[9]

2.1.2 Structure-Activity Relationship (SAR) Insights

For para-aminobenzohydrazide derivatives, compounds with a lipophilic phenolic group exhibit better FAAH inhibition. The presence of a carboxylic acid group on the phenol ring can significantly increase potency, likely due to an ionic interaction with Lys-142 in the active site.[10]

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[12]

2.2.1 Mechanism of Action and SAR

Certain 2-hydroxy-N-phenylbenzamides and their esters have been found to inhibit both AChE and BChE.[12] Structure-activity relationship studies have indicated that esters and benzamides derived from 5-halogenosalicylic acids and polyhalogenated anilines are favored for this activity.[12] A novel N-benzyl benzamide scaffold has been reported to yield selective sub-nanomolar inhibitors of BChE.[13]

Part 3: Diverse Targets in Infectious Diseases and Cancer

The versatility of the N-phenylbenzamide scaffold extends to its activity against infectious agents and its potential to target various proteins implicated in cancer progression.

Anticancer Targets Beyond Epigenetics

Beyond HDACs, N-phenylbenzamide derivatives have shown promise against other cancer-related targets.

-

ABL1 Kinase: Imidazole-based N-phenylbenzamide derivatives have demonstrated anticancer activity, and molecular dynamic simulations suggest that active derivatives form stable complexes with the ABL1 kinase protein.[14]

-

p38 MAPK Pathway: Some benzamide derivatives are suggested to potentially inhibit the p38 MAPK signaling pathway, a common target in cancer therapy.[15]

-

Heterogeneous Ribonucleoprotein K (hnRNP K): Phenylbenzamide derivatives coupled to pyrimidine nucleosides have been designed in silico as potential ligands for the KH3 domain of hnRNP K, a protein overexpressed in several cancers.[16]

Antimicrobial and Antiprotozoal Targets

N-phenylbenzamide derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.

-

Kinetoplast DNA (kDNA): For antiprotozoal activity against kinetoplastid parasites like Trypanosoma brucei, N-phenylbenzamide derivatives act as AT-rich DNA minor groove binders, targeting the kinetoplast DNA (kDNA).[17][18] This interaction is thought to displace essential High Mobility Group (HMG)-box-containing proteins, leading to the disruption of kDNA and parasite death.[17][18]

-

QcrB: In the context of tuberculosis, benzamide derivatives have been identified as inhibitors of QcrB in Mycobacterium tuberculosis.[19]

-

Viral Capsid Proteins: N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV 71), with evidence suggesting they act as capsid binders, stabilizing the virion and preventing uncoating.[20][21]

Xanthine Oxidase

N-phenyl aromatic amide derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[22] Inhibition of XO is a key therapeutic strategy for managing hyperuricemia and gout.[22]

Summary of Key Biological Targets and Activities

| Target Class | Specific Target(s) | Therapeutic Area | Key SAR/Mechanistic Insights |

| Epigenetic Modulators | HDACs (Class I) | Cancer | N-(2-aminophenyl) moiety as a zinc-binding group; shorter linker length enhances activity.[1][2][3] |

| Sirtuins (SIRT2) | Neurodegenerative Diseases | N-methylation of sulfonamide increases potency and selectivity.[6] | |

| Neurotransmitter/Lipid Signaling Enzymes | FAAH | Pain, Anxiety, Depression, Inflammation | Covalent modification of active site serine or non-covalent binding in the substrate pocket.[8][9] |

| AChE, BChE | Alzheimer's Disease | Halogenated salicylanilides and N-benzyl benzamides show potent inhibition.[12][13] | |

| Cancer Targets | ABL1 Kinase | Cancer | Stable complex formation with the kinase.[14] |

| p38 MAPK | Cancer | Potential inhibition of the signaling pathway.[15] | |

| hnRNP K | Cancer | Ligand for the KH3 domain.[16] | |

| Infectious Disease Targets | Kinetoplast DNA (kDNA) | Antiprotozoal | Minor groove binding in AT-rich regions.[17][18] |

| QcrB | Tuberculosis | Inhibition of the mycobacterial protein.[19] | |

| Viral Capsid (EV 71) | Antiviral | Binds to and stabilizes the viral capsid.[20][21] | |

| Other Enzymes | Xanthine Oxidase (XO) | Hyperuricemia, Gout | Potent inhibition of the enzyme.[22] |

Conclusion

The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the discovery of modulators of a wide range of biological targets. From epigenetic enzymes to key players in neurotransmission and infectious pathogens, the derivatives of this versatile chemical entity continue to demonstrate significant therapeutic potential. The insights into their mechanisms of action and structure-activity relationships presented in this guide are intended to empower researchers to rationally design the next generation of N-phenylbenzamide-based therapeutics with improved potency, selectivity, and drug-like properties. The self-validating experimental protocols and workflows provided herein offer a practical framework for the preclinical evaluation of these promising compounds.

References

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. (URL: )

- An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide - Benchchem. (URL: )

- Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research - Benchchem. (URL: )

- WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators - Google P

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed. (URL: )

- (PDF)

- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed. (URL: )

- Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed. (URL: )

- In Silico Design of Phenylbenzamide Derivatives Coupled to Pyrimidines as Novel hnRNP K Ligands Against Cancer - Bentham Science Publisher. (URL: )

- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Public

- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC. (URL: )

- Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - MDPI. (URL: )

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Public

- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu

- 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC - NIH. (URL: )

- Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. (URL: )

- Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evalu

- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (URL: )

- Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. (URL: )

- Structure-based development of novel sirtuin inhibitors - Aging-US. (URL: )

- List of known sirtuin modulators.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]

- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators - Google Patents [patents.google.com]

- 8. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]

- 10. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-(Chloromethyl)-N-phenylbenzamide

Executive Summary

4-(Chloromethyl)-N-phenylbenzamide is a specialized electrophilic intermediate used extensively in medicinal chemistry and materials science. Structurally, it consists of a benzamide core flanked by a phenyl ring (aniline-derived) and a reactive chloromethyl "warhead" at the para-position. This dual functionality allows it to serve as a robust scaffold for histone deacetylase (HDAC) inhibitors, covalent kinase probes, and proteolysis-targeting chimera (PROTAC) linkers.

This technical guide provides a comprehensive analysis of its molecular properties, validated synthetic protocols, and mechanistic reactivity, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Identity & Stoichiometry

The physicochemical profile of this compound is defined by its capacity for nucleophilic substitution at the benzylic carbon.

Quantitative Data Profile

| Parameter | Value | Unit | Notes |

| Chemical Formula | C₁₄H₁₂ClNO | - | - |

| Molecular Weight | 245.70 | g/mol | Average mass |

| Exact Mass | 245.0607 | Da | Monoisotopic (³⁵Cl) |

| CAS Number | 226250-00-6 | - | Specific to the N-phenyl analog |

| Physical State | Solid | - | White to off-white crystalline powder |

| Melting Point | 160–165 | °C | Derivative dependent; range varies by purity |

| LogP | ~3.3 | - | Predicted (Hydrophobic) |

Structural Analysis

The molecule features two distinct electronic domains:

-

The Amide Linker: A rigid, planar segment that provides hydrogen bonding capability (Donor: NH, Acceptor: C=O), critical for binding affinity in protein pockets (e.g., the zinc-binding channel of HDACs).

-

The Electrophilic Warhead: The para-chloromethyl group (

) is highly susceptible to

Part 2: Synthetic Architecture

The most reliable synthesis avoids the direct chloromethylation of N-phenylbenzamide (which yields isomeric mixtures). Instead, a convergent approach using 4-(chloromethyl)benzoyl chloride is the industry standard.

Synthetic Workflow (Graphviz)

Caption: Convergent synthesis via nucleophilic acyl substitution. The base neutralizes the HCl byproduct to drive equilibrium.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

4-(Chloromethyl)benzoyl chloride (1.89 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Triethylamine (TEA) (1.5 mL, 11 mmol)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Aniline and TEA in anhydrous DCM. Cool the solution to 0°C using an ice bath to suppress side reactions (such as double acylation).

-

Addition: Dissolve 4-(chloromethyl)benzoyl chloride in 10 mL DCM. Add this solution dropwise to the aniline mixture over 30 minutes. Note: Rapid addition causes localized heating and potential hydrolysis of the acid chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: The product often precipitates. If so, filter and wash with cold water (to remove TEA·HCl salts) and cold hexane.[1] If soluble, wash the organic layer with 1M HCl (remove unreacted aniline), sat. NaHCO₃, and brine.

-

Purification: Recrystallize from Ethanol or Toluene/Heptane if necessary to achieve >98% purity.

Part 3: Mechanistic Reactivity & Utility

The utility of this compound lies in its ability to function as a "switchable" electrophile. The amide bond is stable under neutral conditions, while the chloromethyl group reacts selectively with thiols, amines, and azides.

Reactivity Pathway (Graphviz)

Caption: Divergent reactivity profiles. The chloride can be displaced directly or activated via Finkelstein reaction to the iodide.

Expert Insight: The Finkelstein Advantage

For sterically hindered nucleophiles, the chloride leaving group may be too sluggish. A common optimization is the Finkelstein reaction :

-

Protocol: Reflux the 4-(chloromethyl) precursor with Sodium Iodide (NaI) in acetone.

-

Result: The chloride is replaced by iodide (a superior leaving group), increasing the reaction rate with subsequent nucleophiles by orders of magnitude.

Part 4: Applications in Drug Discovery

HDAC Inhibitor Design

This molecule is a structural analog of the "cap group" found in Class I HDAC inhibitors like CI-994 (Tacedinaline) .

-

Mechanism: The benzamide moiety binds to the rim of the HDAC catalytic pocket.

-

Modification: The chloromethyl group is derivatized with a "zinc-binding group" (ZBG) or a linker to create isoform-selective inhibitors.

Covalent Probes

The chloromethyl group acts as a mild electrophile capable of targeting cysteine residues in proteins.

-

Targeting: Non-catalytic cysteines in kinases.

-

Stability: Unlike acrylamides (Michael acceptors), benzylic chlorides react via substitution, offering a different selectivity profile for proteomic profiling.

Part 5: Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: Benzylic chlorides are potent eye irritants (tear gas agents).

-

Alkylating Agent: Potential mutagen. Handle as a suspected carcinogen.

Mandatory PPE:

-

Respiratory: Work strictly within a certified chemical fume hood.

-

Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the penetrative nature of benzyl halides.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating capability before cleanup.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ChemSRC. (2025). CAS 226250-00-6 Entry & Physical Properties. Retrieved from [Link]

-

Organic Syntheses. (1927). Benzanilide Synthesis (General Amide Coupling Protocol). Org. Synth. 1927, 7, 6. Retrieved from [Link]

-

Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent HDAC Inhibitor. (Demonstrates benzamide scaffold utility). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(chloromethyl)-N-phenylbenzamide

Abstract

This document provides a comprehensive guide for the synthesis of 4-(chloromethyl)-N-phenylbenzamide, a valuable bifunctional molecule utilized as a building block in medicinal chemistry and materials science.[1] The protocol details a robust and efficient method based on the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with aniline.[2][3] This application note is designed for researchers in organic synthesis, drug development, and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Context

This compound is a key synthetic intermediate possessing two distinct reactive sites: a secondary amide and a benzylic chloride.[4] The amide group is a common pharmacophore found in numerous clinically used drugs, while the benzylic chloride allows for a variety of subsequent nucleophilic substitution reactions, making it an ideal scaffold for creating diverse chemical libraries.[1][2] For instance, the core N-phenylbenzamide structure is explored for developing inhibitors of enzymes and as a component in antiviral agents.[5][6][7]

The synthesis route described herein is a classic Schotten-Baumann-type reaction, involving the acylation of an amine (aniline) with a reactive acyl chloride.[8][9] This method is widely employed due to its high efficiency and reliability. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[10][11] A non-nucleophilic base, such as triethylamine, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid byproduct that would otherwise protonate the starting amine and halt the reaction.[4][11]

Reaction Scheme & Mechanism

The synthesis proceeds by reacting 4-(chloromethyl)benzoyl chloride with aniline in the presence of triethylamine (Et₃N) as a base and dichloromethane (DCM) as the solvent.

Overall Reaction:

Mechanism: Nucleophilic Acyl Substitution

The reaction follows a well-established addition-elimination pathway:[9][11][12]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-(chloromethyl)benzoyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.

-

Deprotonation: The resulting protonated amide is deprotonated by the triethylamine base present in the reaction mixture. This neutralizes the product and forms triethylammonium chloride as a salt.

The following diagram illustrates the mechanistic steps involved.

Caption: Step-by-step synthesis workflow.

3.3. Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (0.93 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir until the aniline has fully dissolved. Add triethylamine (2.1 mL, 15.0 mmol) to the solution. [2][4] * Causality: Anhydrous solvent is critical because the starting acyl chloride is highly water-sensitive and would hydrolyze, reducing yield. [4]Triethylamine acts as an acid scavenger. A slight excess (1.5 eq) ensures complete neutralization of the HCl byproduct. [4]2. Acyl Chloride Addition: In a separate dry flask, dissolve 4-(chloromethyl)benzoyl chloride (2.08 g, 11.0 mmol) in anhydrous DCM (20 mL).

-

Reaction: Cool the aniline solution to 0 °C using an ice-water bath. Add the 4-(chloromethyl)benzoyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes via an addition funnel. [2][4] * Causality: The reaction is exothermic. Initial cooling and slow, dropwise addition are essential to control the reaction rate, prevent side reactions, and ensure safety.

-

Stirring and Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 3-5 hours. [2]Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with:

-

1 M HCl (2 x 15 mL) to remove excess triethylamine and its salt.

-

Saturated NaHCO₃ solution (2 x 15 mL) to remove any residual HCl. [4] * Brine (1 x 30 mL) to remove residual water. [4]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [2]7. Purification: The crude solid can be purified by recrystallization. A suitable solvent system is dichloromethane/pentane [2]or ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Safety Precautions

-

General: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13][14]* 4-(Chloromethyl)benzoyl Chloride: This compound is corrosive and a lachrymator. It causes severe skin burns and eye damage and may cause respiratory irritation. Handle with extreme care and avoid inhalation of vapors. It reacts with water.

-

Thionyl Chloride / Oxalyl Chloride (if preparing the acyl chloride): These reagents are highly toxic, corrosive, and react violently with water, liberating toxic gases (HCl, SO₂). [13][15][16]They must be handled in a dry environment with appropriate respiratory protection. [16]An emergency shower and eyewash station should be readily accessible. [13][17]* Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Aniline: Aniline is toxic and readily absorbed through the skin. Handle with gloves and avoid inhalation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Appearance: White crystalline solid.

-

Melting Point (MP): Literature values for similar N-phenylbenzamides range from 160-190 °C. The measured melting point should be sharp. [2][18]* ¹H NMR Spectroscopy: (Expected chemical shifts in CDCl₃ or DMSO-d₆):

-

Aromatic protons: δ 7.1-8.0 ppm (multiplets, 9H).

-

Amide N-H proton: δ ~8.5-10.5 ppm (broad singlet, 1H). [18] * Benzylic -CH₂- protons: δ ~4.6 ppm (singlet, 2H). [19]* Infrared (IR) Spectroscopy: (KBr pellet or ATR):

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. [2] * C=O Stretch (Amide I band): A strong, sharp absorption band around 1640-1670 cm⁻¹. [2][8] * N-H Bend (Amide II band): A strong band around 1520-1550 cm⁻¹. [8]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure a slight excess (1.05-1.2 eq) of the acyl chloride is used. [4] |

| Hydrolysis of acyl chloride | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen). [4] | |

| Amine is protonated | Ensure a sufficient amount of base (e.g., triethylamine, at least 1.5 eq) is used to scavenge the HCl byproduct. [4] | |

| Product is an oil or fails to crystallize | Impurities present | Re-purify using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Ensure all triethylammonium salts were removed during the workup. |

| Multiple spots on TLC after reaction | Side reactions or starting material remaining | If the amine is sterically hindered or a weak nucleophile, the reaction may be sluggish. [4][20]Consider gentle heating after initial addition at 0 °C. |

References

-

PrepChem. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride. PrepChem.com. Retrieved from [Link]

-

Yoshida, S. (1956). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 4(2), 115-119. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. Retrieved from [Link]

-

Bachl, J., & Díaz, D. D. (2010). N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Molbank, 2010(4), M705. Retrieved from [Link]

-

Loba Chemie. (2023). Safety Data Sheet: Thionyl Chloride AR. LobaChemie.com. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. CarlRoth.com. Retrieved from [Link]

-

Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Lanxess.com. Retrieved from [Link]

- CN108358776A - The preparation method of 4 chloromethyl benzoic acid chlorides. (2018). Google Patents.

-

Al-amied, A. K., et al. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Research Journal of Pharmacy and Technology, 11(2), 524-528. Retrieved from [Link]

- Stone, P. J., & Thompson, H. W. (1956). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 8, 238-247.

-

Bachl, J., & Díaz, D. D. (2010). N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Studylib. Retrieved from [Link]

-

Al-amied, A. K., et al. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. Retrieved from [Link]

-

Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. Retrieved from [Link]

-

Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. SciSpace. Retrieved from [Link]

- Process for the preparation of chloro-benzoyl chlorides. (1998). Google Patents.

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.

-

Khan Academy. (n.d.). Amide formation from acyl chloride. Khan Academy. Retrieved from [Link]

-

Wang, Y., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

-

ResearchGate. (2020). How can I form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound? ResearchGate. Retrieved from [Link]

- Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. (n.d.). Journal of Applicable Chemistry.

-

PubChemLite. (n.d.). This compound (C14H12ClNO). PubChemLite. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). Synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). 4-Chloro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E67, o3171. Retrieved from [Link]

- Synthesis of N-Benzamidomethyl-4-Toluenesulfonamide by Two Different Synthetic Methods. (n.d.). Journal of the Serbian Chemical Society.

-

Liu, Z., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(9), 13745-13757. Retrieved from [Link]

- CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl. (2011). Google Patents.

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024).

-

Capozzi, B., et al. (2016). Structure-function relationships in single molecule rectification by N-phenylbenzamide derivatives. Nanoscale, 8(33), 15126-15130. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. studylib.net [studylib.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thz.yale.edu [thz.yale.edu]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. pearson.com [pearson.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Khan Academy [khanacademy.org]

- 13. nj.gov [nj.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lanxess.com [lanxess.com]

- 17. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. rsc.org [rsc.org]

- 19. prepchem.com [prepchem.com]

- 20. researchgate.net [researchgate.net]

Technical Application Note: Nucleophilic Substitution of 4-(chloromethyl)-N-phenylbenzamide

Executive Summary & Compound Profile

4-(chloromethyl)-N-phenylbenzamide is a versatile electrophilic building block used extensively in the synthesis of peptidomimetics, PROTAC linkers, and enzyme inhibitors.[1] Its reactivity is defined by the benzylic chloride moiety, which is highly susceptible to nucleophilic attack, while the N-phenylbenzamide core provides a stable, lipophilic scaffold often utilized to engage hydrophobic pockets in protein targets.

This guide details the optimized protocols for substituting the benzylic chloride with various nucleophiles (amines, thiols, alkoxides). The methods prioritize chemoselectivity , ensuring the amide bond remains intact while maximizing yield at the benzylic position.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 245.70 g/mol |

| Reactivity Class | Primary Benzylic Halide (Electrophile) |

| Key Hazard | Lachrymator / Alkylating Agent (Handle in Fume Hood) |

| Solubility | Soluble in DMSO, DMF, THF, DCM; Low solubility in Water, Hexanes.[1][2] |

Mechanistic Insight: vs. Pathways

The chloromethyl group at the para-position is activated by the aromatic ring. The transition state for substitution is stabilized by the adjacent

-

Dominant Mechanism (

): In polar aprotic solvents (DMF, Acetone, MeCN) with good nucleophiles (amines, thiols), the reaction proceeds via a concerted -

Competing Mechanism (